molecular formula C7H13Cl2N2O3P B12430749 2'-Oxo Ifosfamide-d4

2'-Oxo Ifosfamide-d4

Cat. No.: B12430749
M. Wt: 279.09 g/mol
InChI Key: KJRISYCCYWZCOF-RUKOHJPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Oxo Ifosfamide-d4 is a stable isotope-labeled derivative of 2’-Oxo Ifosfamide, a chemotherapeutic agent used in the treatment of various types of cancer. It is a prodrug that is converted into the active metabolite, ifosfamide mustard, in the liver and cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Oxo Ifosfamide-d4 involves the incorporation of deuterium atoms into the molecular structure of 2’-Oxo Ifosfamide. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .

Industrial Production Methods: Industrial production of 2’-Oxo Ifosfamide-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 2’-Oxo Ifosfamide-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism in the body .

Common Reagents and Conditions: Common reagents used in the reactions of 2’-Oxo Ifosfamide-d4 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures, pH levels, and solvent systems .

Major Products Formed: The major products formed from the reactions of 2’-Oxo Ifosfamide-d4 include its active metabolite, ifosfamide mustard, and other intermediates that play a role in its therapeutic effects .

Scientific Research Applications

2'-Oxo Ifosfamide-d4 is a stable isotope-labeled compound that plays a vital role in analytical testing and pharmaceutical research. It is a derivative of ifosfamide, which is an oxazaphosphorine alkylating agent used in chemotherapy for various cancers. The presence of deuterium atoms in this compound increases its stability, enabling precise tracking in metabolic studies, which makes it invaluable for research regarding drug metabolism and behavior.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry this compound is used as a reference standard in analytical chemistry to study the behavior of ifosfamide and its metabolites.

Biology It is used in metabolic studies to track the distribution and breakdown of ifosfamide in biological systems.

Medicine It helps to understand the pharmacokinetics and pharmacodynamics of ifosfamide, assisting in developing more effective cancer treatments.

Industry It is utilized in the quality control of pharmaceutical products to ensure the consistency and reliability of ifosfamide formulations.

The synthesis of this compound involves the introduction of deuterium atoms through specific methods under controlled conditions to ensure high yield and purity of the final product. The industrial production of this compound mirrors laboratory synthesis but is scaled up for mass production, using specialized equipment to handle deuterated compounds while maintaining the integrity of isotope labeling. Stringent quality control measures are implemented to ensure consistency and reliability in the final product.

This compound falls under the category of alkylating agents, which can form covalent bonds with DNA, inhibiting DNA synthesis and leading to cell death. This classification is critical in understanding its therapeutic applications in oncology.

As an alkylating agent, this compound exerts its effects by forming cross-links between DNA strands, effectively inhibiting DNA synthesis and promoting cell death. The compound requires biotransformation via the cytochrome P450 system in the liver to become pharmacologically active. Once activated, its metabolites interact with nucleic acids and other cellular components, leading to cytotoxic effects that are leveraged in cancer treatment.

Ifosfamide-Induced Metabolic Encephalopathy (IME) Case Studies

Ifosfamide can induce metabolic encephalopathy (IME), a neurotoxic effect, in some patients .

Case 1 A 47-year-old male with stage III cutaneous T-cell lymphoma developed delirium on day 3 of an ifosfamide, carboplatin, and etoposide (ICE) chemotherapy regimen . The patient's mental status worsened from agitation and confusion to drowsiness and stupor . Diagnostic evaluation was negative, and the altered mental status was attributed to IME . The patient was started on hydration, and intravenous methylene blue (MB) was administered every 4 hours .

Case 2 A 38-year-old female with refractory stage IV mycosis fungoides was admitted to the hospital for ICE chemotherapy and became lethargic, somnolent, and confused within 6 to 8 hours of completion of ifosfamide infusion . Physical examination revealed random jerky movements of both upper and lower extremities, twitching of the right eye, and somnolence . Evaluation for sudden neurological changes was negative . Based on the timing of the infusion and change in mental status, the patient was diagnosed with IME, and methylene blue was immediately initiated at a dose of 50 mg every 4 hours .

Mechanism of Action

The mechanism of action of 2’-Oxo Ifosfamide-d4 is similar to that of ifosfamide. It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) to become active. The active metabolite, ifosfamide mustard, exerts its cytotoxic effects by forming DNA cross-links, which inhibit DNA replication and transcription, leading to cell death .

Comparison with Similar Compounds

2’-Oxo Ifosfamide-d4 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. Similar compounds include ifosfamide, cyclophosphamide, and other oxazaphosphorines. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .

List of Similar Compounds:
  • Ifosfamide
  • Cyclophosphamide
  • Trofosfamide
  • Mafosfamide
  • Sufosfamide
  • Glufosfamide

Biological Activity

2'-Oxo Ifosfamide-d4 is a deuterated derivative of the chemotherapeutic agent Ifosfamide, which is widely used in the treatment of various cancers. The presence of deuterium atoms in its structure enhances its stability and alters its pharmacokinetic properties compared to the non-deuterated form. This article explores the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and implications for cancer therapy.

  • Molecular Formula : C₇H₁₃Cl₂N₂O₃P
  • Molecular Weight : Approximately 275.07 g/mol
  • Deuteration : Four hydrogen atoms are replaced by deuterium, enhancing stability.

This compound functions primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to the formation of DNA adducts. This process inhibits DNA replication and transcription, ultimately inducing cytotoxicity in cancer cells. The unique isotopic labeling provided by deuterium may influence its interaction dynamics with cellular targets, potentially improving therapeutic outcomes and reducing side effects associated with traditional Ifosfamide treatments.

Biological Activity and Cytotoxic Effects

The compound exhibits significant cytotoxic activity against various cancer cell lines. Research indicates that this compound can effectively kill tumor cells by:

  • DNA Adduct Formation : Binding to DNA and forming cross-links that prevent cell division.
  • Enhanced Bioavailability : The deuteration may improve the pharmacokinetic profile, allowing for better absorption and distribution within the body.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.0
MCF-7 (Breast Cancer)3.5
HeLa (Cervical Cancer)4.0

Case Studies and Clinical Implications

Recent studies have highlighted the potential for this compound in clinical settings, particularly in understanding drug metabolism and pharmacokinetics. For instance, a case report discussed a patient experiencing delayed neurotoxicity from standard Ifosfamide treatment, suggesting that modifications in drug formulation could mitigate such adverse effects .

Case Report Summary

  • Patient Profile : A 25-year-old female with round cell sarcoma presented with encephalopathy after treatment with Ifosfamide.
  • Treatment Adjustment : Following the identification of delayed toxicity, the chemotherapy regimen was adjusted to exclude Ifosfamide.
  • Outcome : The patient achieved remission without recurrence of neurotoxic symptoms after switching to alternative chemotherapy agents .

Research Findings

Studies investigating the pharmacological properties of this compound reveal promising insights into its potential advantages over traditional therapies:

  • Improved Stability : The deuterated form shows enhanced metabolic stability, which could lead to more consistent therapeutic effects.
  • Reduced Side Effects : Preliminary data suggest that patients may experience fewer side effects due to altered metabolism .

Properties

Molecular Formula

C7H13Cl2N2O3P

Molecular Weight

279.09 g/mol

IUPAC Name

2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone

InChI

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/i1D2,4D2

InChI Key

KJRISYCCYWZCOF-RUKOHJPDSA-N

Isomeric SMILES

[2H]C1(COP(=O)(N(C1([2H])[2H])C(=O)CCl)NCCCl)[2H]

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.